molecular formula C4H10N4O2 B7767106 Guanidine, N-nitro-N'-propyl- CAS No. 35091-64-6

Guanidine, N-nitro-N'-propyl-

Cat. No.: B7767106
CAS No.: 35091-64-6
M. Wt: 146.15 g/mol
InChI Key: AOLJDEHIPWXXAE-UHFFFAOYSA-N
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Description

Guanidine, N-nitro-N’-propyl- is an organic compound with the molecular formula C₄H₁₀N₄O₂ It is a derivative of guanidine, characterized by the presence of a nitro group and a propyl group attached to the guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For N-nitro-N’-propyl-guanidine, one common method involves the use of nitroguanidine as a starting material. The reaction proceeds through the nucleophilic substitution of the nitro group by a propylamine under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of guanidine derivatives often employs large-scale batch or continuous processes. The synthesis of N-nitro-N’-propyl-guanidine can be optimized by using solid-supported reagents and catalysts to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-nitro-N’-propyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N-amino-N’-propyl-guanidine.

    Substitution: Formation of various N-alkyl or N-aryl derivatives of guanidine.

Scientific Research Applications

Chemistry

In chemistry, guanidine, N-nitro-N’-propyl- is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of heterocyclic compounds and as a catalyst in various reactions.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool in biochemical studies.

Medicine

In medicine, guanidine derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, guanidine, N-nitro-N’-propyl- is used in the production of polymers and as a stabilizer in the formulation of explosives

Mechanism of Action

The mechanism of action of guanidine, N-nitro-N’-propyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The nitro group enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Nitroguanidine: A related compound with similar chemical properties but without the propyl group.

    N-nitro-N’-methyl-guanidine: Another derivative with a methyl group instead of a propyl group.

    N-nitro-N’-ethyl-guanidine: Similar to N-nitro-N’-propyl-guanidine but with an ethyl group.

Uniqueness

Guanidine, N-nitro-N’-propyl- is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-nitro-2-propylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2/c1-2-3-6-4(5)7-8(9)10/h2-3H2,1H3,(H3,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLJDEHIPWXXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188590
Record name Guanidine, 1-nitro-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35091-64-6
Record name N-Propyl-N'-nitroguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035091646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N-nitro-N'-propyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanidine, 1-nitro-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYL-N'-NITROGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QZE77YX3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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